Flavor Threshold Differentiation: Acetoin vs. Diacetyl vs. 2,3-Butanediol in Wine
Acetoin exhibits a flavor threshold in wine of approximately 150 mg/L, which is 18.75-fold higher than diacetyl (8 mg/L) and substantially lower than the essentially odorless 2,3-butanediol . This intermediate threshold allows acetoin to contribute a subtle creamy, buttery nuance without the overpowering or off-flavor characteristics associated with diacetyl at comparable concentrations.
| Evidence Dimension | Flavor detection threshold in wine |
|---|---|
| Target Compound Data | ~150 mg/L |
| Comparator Or Baseline | Diacetyl: 8 mg/L; 2,3-Butanediol: >150 mg/L (odorless) |
| Quantified Difference | Acetoin threshold is ~18.75× higher than diacetyl |
| Conditions | Wine matrix, sensory panel evaluation |
Why This Matters
This quantitative threshold difference dictates that acetoin is the preferred compound for applications requiring a mild, creamy background note, whereas diacetyl is used sparingly for intense buttery impact, and 2,3-butanediol provides negligible flavor contribution.
